molecular formula C18H15FN2O3S B284475 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

Numéro de catalogue: B284475
Poids moléculaire: 358.4 g/mol
Clé InChI: BWGLVDRMTSNMQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in 1992 by scientists at the pharmaceutical company, Novartis. Since then, FTY720 has undergone numerous scientific studies to determine its efficacy and safety in treating different ailments.

Mécanisme D'action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves the activation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid signaling molecule that plays a role in various physiological processes, including immune cell trafficking, vascular development, and cell survival. This compound is phosphorylated in vivo to form this compound-phosphate, which binds to S1P receptors and triggers internalization of the receptor. This leads to the sequestration of lymphocytes in lymphoid organs, preventing their migration to sites of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In multiple sclerosis, this compound has been shown to reduce the number of circulating lymphocytes and inhibit the migration of immune cells into the central nervous system. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis. In transplant rejection, this compound has been shown to inhibit T-cell activation and migration.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its specificity for S1P receptors, which allows for targeted modulation of immune cell trafficking. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. One limitation of using this compound in lab experiments is its potential toxicity at high doses, which can lead to bradycardia and atrioventricular block.

Orientations Futures

Future research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide could focus on its potential use in treating other diseases, such as Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis. Additionally, research could focus on developing new analogs of this compound with improved efficacy and reduced toxicity. Finally, research could focus on elucidating the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies.

Méthodes De Synthèse

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves several steps, including the reaction of 4-fluorophenyl isothiocyanate with 2-aminothiazole to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This intermediate compound is then reacted with 2-(4-methoxyphenoxy)acetyl chloride to form this compound.

Applications De Recherche Scientifique

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential use in treating a variety of diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and delay the progression of disability. In cancer, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth. In transplant rejection, this compound has been shown to prevent the rejection of transplanted organs.

Propriétés

Formule moléculaire

C18H15FN2O3S

Poids moléculaire

358.4 g/mol

Nom IUPAC

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H15FN2O3S/c1-23-14-6-8-15(9-7-14)24-10-17(22)21-18-20-16(11-25-18)12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,21,22)

Clé InChI

BWGLVDRMTSNMQP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

SMILES canonique

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.